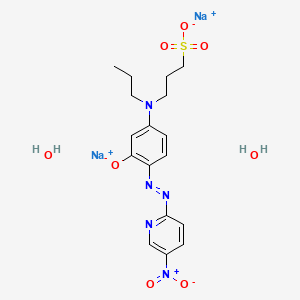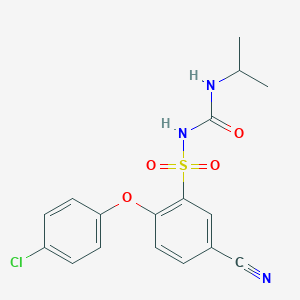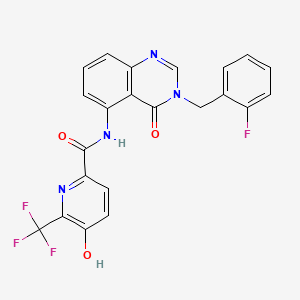
Hsd17B13-IN-97
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-97 is a small molecule inhibitor targeting the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing the progression of these liver diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-97 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One reported method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and surfactants . The detailed synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Hsd17B13-IN-97 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include DMSO, PEG300, and Tween 80 . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself, which is then purified and characterized to confirm its structure and activity.
Applications De Recherche Scientifique
Hsd17B13-IN-97 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism . In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating NAFLD and NASH by inhibiting the activity of HSD17B13 . Additionally, it may have applications in the development of new drugs targeting liver diseases and metabolic disorders.
Mécanisme D'action
Hsd17B13-IN-97 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of lipids in hepatocytes and plays a crucial role in the formation and degradation of lipid droplets . By inhibiting HSD17B13, this compound reduces the accumulation of lipids in the liver, thereby mitigating the progression of NAFLD and NASH . The molecular targets and pathways involved include the lipid droplet-associated proteins and the enzymatic pathways of steroid and retinol metabolism .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-97 is unique in its specific inhibition of HSD17B13, making it a valuable tool for studying the enzyme’s role in liver diseases. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as HSD17B1 and HSD17B2 inhibitors . this compound is distinct in its selectivity for HSD17B13, which is specifically associated with lipid droplets in hepatocytes .
Propriétés
Formule moléculaire |
C22H14F4N4O3 |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
N-[3-[(2-fluorophenyl)methyl]-4-oxoquinazolin-5-yl]-5-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C22H14F4N4O3/c23-13-5-2-1-4-12(13)10-30-11-27-14-6-3-7-15(18(14)21(30)33)29-20(32)16-8-9-17(31)19(28-16)22(24,25)26/h1-9,11,31H,10H2,(H,29,32) |
Clé InChI |
AOKPSHIJWSGEDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



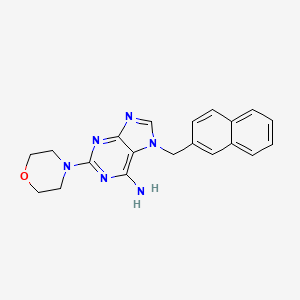

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
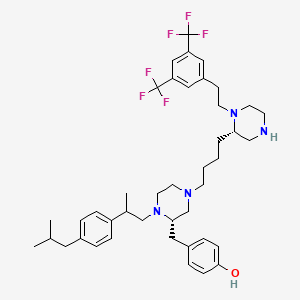
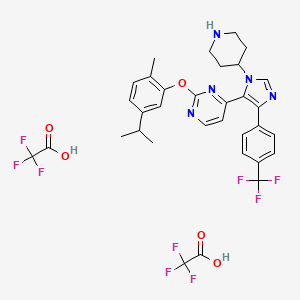
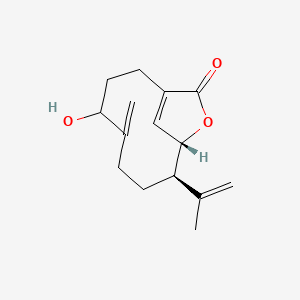
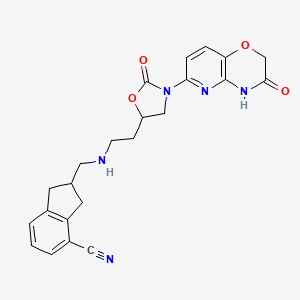
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
